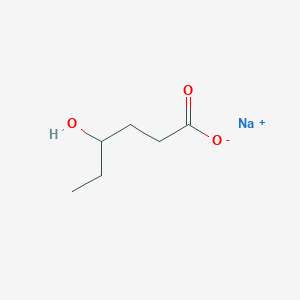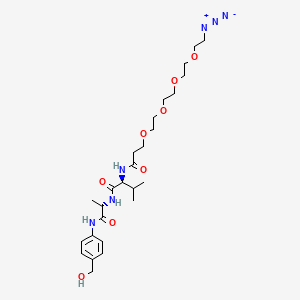
6-Azidohexanoyl-Val-Ala-PAB-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azidohexanoyl-Val-Ala-PAB-OH is a small molecule drug composed of several functional groups. It is often used as a linker in the development of antibody-drug conjugates (ADCs), which are designed to deliver drugs specifically to target cells, such as cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azidohexanoyl-Val-Ala-PAB-OH involves multiple steps, starting with the preparation of the azidohexanoyl group, followed by the coupling of the valine-alanine dipeptide, and finally the attachment of the para-aminobenzyl (PAB) group. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .
Analyse Chemischer Reaktionen
Types of Reactions
6-Azidohexanoyl-Val-Ala-PAB-OH undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Cleavage Reactions: The valine-alanine linker is cleaved by lysosomal proteolytic enzymes, releasing the drug payload within target cells.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.
Enzymatic Cleavage: Lysosomal enzymes such as cathepsin B specifically cleave the valine-alanine linker.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Drug Payload: Released upon enzymatic cleavage of the valine-alanine linker.
Wissenschaftliche Forschungsanwendungen
6-Azidohexanoyl-Val-Ala-PAB-OH is widely used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing off-target effects and improving therapeutic efficacy. The compound’s stability in the bloodstream and specific cleavage by lysosomal enzymes make it an ideal linker for targeted drug delivery .
Wirkmechanismus
The mechanism of action of 6-Azidohexanoyl-Val-Ala-PAB-OH involves its role as a linker in ADCs. The valine-alanine linker is cleaved by lysosomal enzymes within the target cells, releasing the drug payload. This targeted release ensures that the cytotoxic drug exerts its effects specifically within the cancer cells, reducing systemic toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azidohexanoyl-Val-Ala-PAB-Cl: Similar structure but contains a chloride group instead of a hydroxyl group.
Fmoc-Val-Ala-PAB-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
6-Azidohexanoyl-Val-Ala-PAB-OH is unique due to its azido group, which allows for versatile conjugation via click chemistry. This feature, combined with its stability and specific cleavage by lysosomal enzymes, makes it a valuable linker in the development of targeted drug delivery systems .
Eigenschaften
IUPAC Name |
6-azido-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O4/c1-14(2)19(26-18(29)7-5-4-6-12-23-27-22)21(31)24-15(3)20(30)25-17-10-8-16(13-28)9-11-17/h8-11,14-15,19,28H,4-7,12-13H2,1-3H3,(H,24,31)(H,25,30)(H,26,29)/t15-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMPRXCOJMPUHE-KXBFYZLASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8147154.png)
![Sodium;2-[4-(2-oxidoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B8147160.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8147166.png)




![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)

